![molecular formula C18H15FN4O5S B2810850 N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide CAS No. 2418714-34-6](/img/structure/B2810850.png)
N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as the FOA-12 inhibitor, which is a potent inhibitor of the FOXC1 transcription factor.
Mecanismo De Acción
FOA-12 inhibits the FOXC1 transcription factor by binding to its DNA-binding domain. This prevents FOXC1 from binding to its target genes and initiating transcription. The inhibition of FOXC1 leads to the downregulation of genes involved in cancer cell proliferation, invasion, and metastasis.
Biochemical and Physiological Effects:
Studies have shown that FOA-12 has minimal toxicity and does not affect the growth of normal cells. FOA-12 has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, FOA-12 has been shown to inhibit cancer cell migration and invasion. These effects suggest that FOA-12 may have potential therapeutic benefits in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FOA-12 is its specificity for the FOXC1 transcription factor. This allows for the selective inhibition of FOXC1 without affecting other transcription factors. However, one limitation of FOA-12 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, FOA-12 has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of FOA-12. One potential direction is to investigate the use of FOA-12 in combination with other cancer therapies. This could potentially enhance the efficacy of FOA-12 and improve patient outcomes. Another future direction is to explore the use of FOA-12 in the treatment of other diseases that involve the FOXC1 transcription factor, such as glaucoma and lymphedema. Additionally, further research is needed to optimize the synthesis of FOA-12 and improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide involves the reaction of 4-(4-fluorophenylsulfonyl)aniline with malonic acid in the presence of thionyl chloride. The resulting product is then reacted with cyanomethylamine to yield the final product. The purity of the compound can be confirmed using HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide has been found to have potential applications in cancer research. It has been shown to inhibit the FOXC1 transcription factor, which is involved in the growth and progression of various types of cancer. Studies have also suggested that FOA-12 may have potential therapeutic benefits in the treatment of breast cancer, glioblastoma, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[2-(cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O5S/c19-12-1-5-14(6-2-12)29(27,28)15-7-3-13(4-8-15)23-18(26)17(25)22-11-16(24)21-10-9-20/h1-8H,10-11H2,(H,21,24)(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZISLFKTQFCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC(=O)NCC#N)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

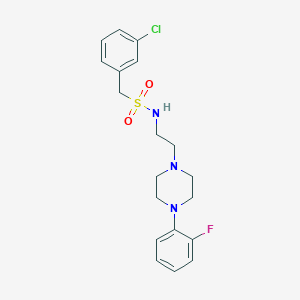
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)
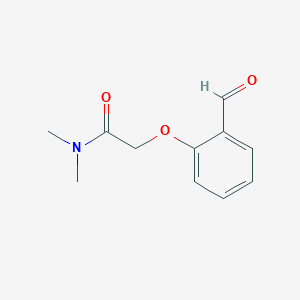
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)


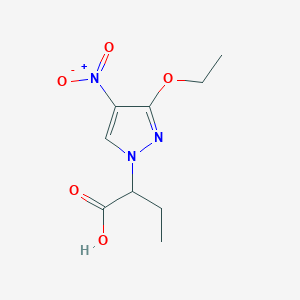

![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)
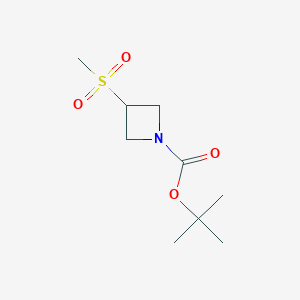

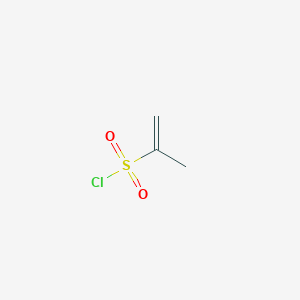
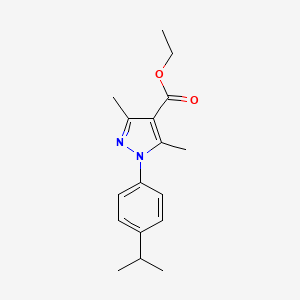
![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)